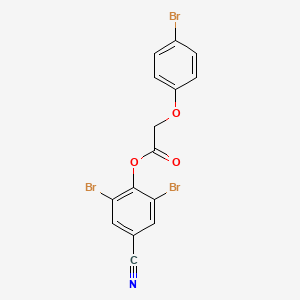![molecular formula C17H22N4O4S B2840117 2-((1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperidin-4-yl)sulfonyl)-N-methylacetamide CAS No. 1797341-95-7](/img/structure/B2840117.png)
2-((1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperidin-4-yl)sulfonyl)-N-methylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-((1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperidin-4-yl)sulfonyl)-N-methylacetamide” is a complex organic molecule. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is an important synthon in the development of new drugs .
Molecular Structure Analysis
The molecular structure of this compound is complex, with an imidazole ring attached to a piperidine ring through an acetyl group. The imidazole ring contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen . The compound also contains a sulfonyl group attached to the piperidine ring and a methylacetamide group .科学的研究の応用
Antibacterial Activity
Research on acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores has shown that these compounds exhibit moderate to significant antibacterial potential. For instance, one study synthesized a range of acetamide derivatives to evaluate their antibacterial activity. Compound 8g, bearing a 2-methylphenyl group, was found to be the most active growth inhibitor against various bacterial strains such as Salmonella typhi, Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis, with minimum inhibitory concentrations (MICs) ranging from 10.31±1.00 to 11.77±5.00 μM, indicating moderate inhibition but higher activity against Gram-negative bacteria (Iqbal et al., 2017).
ACAT-1 Inhibition for Treatment of Diseases
Another application is found in the inhibition of acyl-coenzyme A: cholesterol O-acyltransferase-1 (ACAT-1), where compounds like 2-(4-(2-((1H-Benzo[d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)- N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide hydrochloride have been identified as potent inhibitors. This specificity towards human ACAT-1 over ACAT-2 suggests potential usefulness in treating diseases involving ACAT-1 overexpression, given the therapeutic results of ACAT inhibitors in past clinical trials (Shibuya et al., 2018).
Antimicrobial and Antiparasitic Activities
Moreover, novel synthesis methods for acetamide derivatives have been explored, focusing on their antimicrobial and antiparasitic activities. For example, imidazole derivatives synthesized from acetamides showed significant bioactivity against unicellular parasites like Giardia intestinalis, Trichomonas vaginalis, and Entamoeba histolytica, demonstrating the potential for these compounds as therapeutic agents against infections caused by these pathogens. Such studies underscore the importance of structural modifications in enhancing the antimicrobial and antiparasitic efficacy of acetamide derivatives (Hernández-Núñez et al., 2009).
Enzyme Inhibition for Therapeutic Applications
The enzyme inhibitory potential of sulfonamides containing benzodioxane and acetamide moieties has been investigated, with several compounds showing substantial inhibitory activity against yeast α-glucosidase and weak activity against acetylcholinesterase (AChE). This highlights the potential therapeutic applications of these compounds in managing diseases related to enzyme dysregulation. The in vitro enzyme inhibition data, complemented by in silico molecular docking results, provide insights into the structural basis for the observed biological activities and guide the development of more effective enzyme inhibitors (Abbasi et al., 2019).
作用機序
Target of Action
It’s known that imidazole-containing compounds, which this compound is a part of, have a broad range of biological activities . They are known to interact with various targets, including enzymes, receptors, and ion channels, contributing to their diverse pharmacological effects .
Mode of Action
Imidazole-containing compounds are known to interact with their targets in various ways, often involving the formation of hydrogen bonds and ionic interactions due to the presence of nitrogen atoms in the imidazole ring . These interactions can lead to changes in the conformation or activity of the target, resulting in the observed biological effects .
Biochemical Pathways
Imidazole-containing compounds are known to affect a wide range of biochemical pathways due to their diverse target interactions . These can include pathways involved in inflammation, tumor growth, diabetes, allergies, and many others .
Pharmacokinetics
Imidazole-containing compounds are generally known to be highly soluble in water and other polar solvents, which can influence their absorption and distribution . The metabolism and excretion of these compounds can vary widely depending on their specific structures and the presence of various functional groups .
Result of Action
The diverse target interactions of imidazole-containing compounds can lead to a wide range of effects at the molecular and cellular levels . These can include changes in enzyme activity, alterations in signal transduction pathways, and effects on cell proliferation and survival .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other substances can affect the compound’s solubility, stability, and interactions with its targets . .
特性
IUPAC Name |
2-[1-[2-(benzimidazol-1-yl)acetyl]piperidin-4-yl]sulfonyl-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O4S/c1-18-16(22)11-26(24,25)13-6-8-20(9-7-13)17(23)10-21-12-19-14-4-2-3-5-15(14)21/h2-5,12-13H,6-11H2,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXIMEXWCCMVOFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CS(=O)(=O)C1CCN(CC1)C(=O)CN2C=NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperidin-4-yl)sulfonyl)-N-methylacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

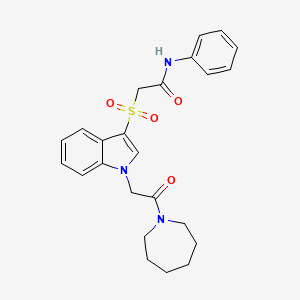
![N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1-naphthamide](/img/structure/B2840039.png)
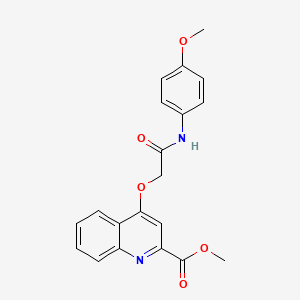
![[(Z)-6,7-dihydro-5H-1-benzofuran-4-ylideneamino] 4-bromobenzenesulfonate](/img/structure/B2840041.png)
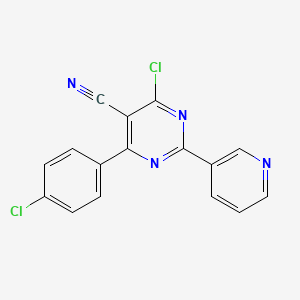
![Ethyl 2-(3-iodo-1-bicyclo[1.1.1]pentanyl)acetate](/img/structure/B2840043.png)
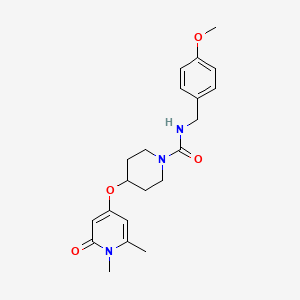
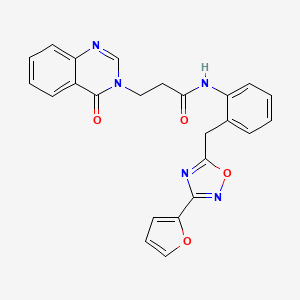
![Ethyl 3-methyl-5-[(4-nitrophenyl)carbamoylamino]thiophene-2-carboxylate](/img/structure/B2840046.png)
![1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(2-chlorophenyl)urea](/img/structure/B2840047.png)

![3-[3-(4-Bromo-phenyl)-1-phenyl-1H-pyrazol-4-yl]-acrylic acid](/img/no-structure.png)

